5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone 3,3',4',5'-tetramethylmyricetin is a tetramethoxyflavone that is myricetin in which the hydroxy groups at positions 3, 3', 4' and 5' are replaced by methoxy groups. It is isolated from Bridelia ferruginea, a subtropical medicinal plant widely used in traditional African medicine. It has a role as a plant metabolite. It is a tetramethoxyflavone, a dihydroxyflavone and a member of 3'-methoxyflavones. It derives from a myricetin.
Brand Name: Vulcanchem
CAS No.: 14585-04-7
VCID: VC21343102
InChI: InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone

CAS No.: 14585-04-7

Cat. No.: VC21343102

Molecular Formula: C19H18O8

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone - 14585-04-7

CAS No. 14585-04-7
Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
IUPAC Name 5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3
Standard InChI Key YSXLGTWJLNLXKQ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone is a naturally occurring flavonoid derivative belonging to the class of methoxylated flavones. It is structurally related to myricetin, with specific hydroxyl and methoxy substitutions on its flavonoid backbone. This compound is also referred to as myricetin 3,3',4',5'-tetramethyl ether or myricetin methylether. It has been isolated from the medicinal plant Bridelia ferruginea, which is traditionally used in African medicine for its therapeutic properties .

Natural Sources

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone has been identified in Bridelia ferruginea, a subtropical plant known for its extensive use in traditional medicine. The presence of this compound in the plant suggests its role as a secondary metabolite with potential pharmacological applications .

Biological Activity

This compound exhibits several biological properties due to its flavonoid structure and specific functional groups:

Structural Significance

The tetramethoxyflavone structure of this compound enhances its lipophilicity compared to non-methoxylated flavonoids like myricetin. This modification can influence its bioavailability and interaction with biological targets.

Research Findings and Applications

Although detailed pharmacological studies on this specific compound are scarce, the structural similarity to other flavonoids suggests potential applications:

  • Antioxidant Activity: Methoxylated flavonoids often exhibit strong free radical scavenging properties.

  • Anti-inflammatory Effects: Hydroxyl groups at positions 5 and 7 are known to contribute to anti-inflammatory activity.

  • Cytotoxicity Against Cancer Cells: Similar compounds have shown selective cytotoxicity against cancer cell lines.

Comparison With Related Flavonoids

Compound NameMolecular Weight (g/mol)Key SubstituentsSource
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone374.34Hydroxyl (5,7), Methoxy (3,3',4',5')Bridelia ferruginea
Myricetin318.24Hydroxyl (at multiple positions)Various plants
Quercetin Methylether~344Hydroxyl/Methoxy substitutionsMedicinal plants

Future Research Directions

Given the limited data on this compound's pharmacological effects:

  • In Vitro Studies: Investigating antioxidant and anti-inflammatory activities.

  • In Vivo Models: Assessing bioavailability and therapeutic potential.

  • Synthetic Derivatives: Developing analogs to enhance biological activity.

This compound represents a promising candidate for further research into natural product-based drug discovery due to its structural features and association with medicinal plants.

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